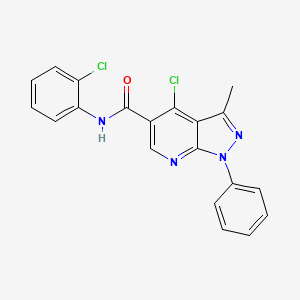
US10272074, Example 28
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C20H14Cl2N4O and its molecular weight is 397.26. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
The compound “4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a pyrazolo[3,4-b]pyridine derivative. Compounds of this class have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Biochemical Pathways
Again, without specific information, it’s challenging to identify the exact biochemical pathways this compound might affect. Based on its structural similarity to other pyrazolo[3,4-b]pyridine derivatives, it could potentially interfere with pathways involved in inflammation, viral replication, or cell proliferation .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given its potential antiviral, anti-inflammatory, and anticancer activities, it might lead to a reduction in inflammation, inhibition of viral replication, or death of cancer cells .
生物活性
4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound that belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, particularly in oncology and kinase inhibition. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanism of action.
Chemical Structure and Synthesis
The chemical structure of 4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be represented as follows:
The synthesis typically involves multi-step organic reactions, including cyclization and chlorination processes. The formation of the pyrazolo[3,4-b]pyridine core is crucial, often achieved through the reaction of 3-methyl-1-phenylpyrazole with chlorinated pyridine derivatives under acidic conditions.
Anticancer Properties
Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Specifically, research has shown that derivatives like 4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can inhibit key kinases involved in cancer progression.
Key Findings:
- Kinase Inhibition: The compound has been evaluated for its ability to inhibit various kinases associated with oncogenic signaling pathways. For instance, it has shown low micromolar activity against AKT2 (PKBβ), a critical player in glioma malignancy and poor patient survival outcomes .
| Compound | Target Kinase | IC50 (μM) | Effect on Cancer Cells |
|---|---|---|---|
| 4j | AKT2 | 12 | Inhibits glioma growth |
| 4j | AKT1 | 14 | Less effective |
This table summarizes the inhibitory effects of the compound on specific kinases relevant to cancer biology.
The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of AKT signaling pathways. Aberrant activation of AKT is common in various cancers, including glioblastoma. By inhibiting AKT2 specifically, the compound disrupts cellular processes that promote tumor growth and survival.
Case Study: Glioblastoma Inhibition
A recent study demonstrated that compound 4j inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells while exhibiting low toxicity towards non-cancerous cells . This selectivity is crucial for developing therapeutic agents that minimize damage to healthy tissues.
Additional Biological Activities
Beyond its anticancer properties, compounds similar to 4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide have been reported to possess analgesic, anti-inflammatory, and antioxidant activities . These effects further broaden the therapeutic potential of this compound class.
属性
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)14(20(27)24-16-10-6-5-9-15(16)21)11-23-19(17)26(25-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSWAFSGCVHBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














